molecular formula C25H34O7 B000040 Acetylstrophanthidin CAS No. 60-38-8

Acetylstrophanthidin

Cat. No.: B000040
CAS No.: 60-38-8
M. Wt: 446.53 g/mol
InChI Key: JLZAERUVCODZQO-VWCUIIQSSA-N
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Description

It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae
IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM;  IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM; 
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.

Mechanism of Action

Target of Action

Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.

Mode of Action

This compound interacts with its target, the Na+/K±ATPase, in a biphasic manner . At low concentrations (0.1 and 1 nmol/L), it increases the activity of the enzyme, while at higher concentrations (1~100 µmol/L), it inhibits the enzyme . This interaction leads to changes in the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .

Biochemical Pathways

The interaction of this compound with the Na+/K±ATPase affects the sodium-potassium pump mechanism, altering the ionic balance within the cardiac cells . This disruption can lead to changes in the action potential of the cells, affecting the heart’s rhythm and contractility .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with full effectiveness reached within 20 minutes after intravenous injection . The toxic effects wear off in less than 14 minutes , suggesting a short half-life and rapid clearance from the body.

Result of Action

The primary result of this compound’s action is its anti-arrhythmic effect . By interacting with the Na+/K±ATPase, it can alter the action potential of cardiac cells, potentially correcting abnormal heart rhythms . At higher concentrations, it can also induce transient depolarizations, leading to arrhythmias .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase .

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZAERUVCODZQO-VWCUIIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018935
Record name Acetylstrophanthidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-38-8
Record name Acetylstrophanthidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylstrophanthidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylstrophanthidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954
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Record name Acetylstrophanthidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLSTROPHANTHIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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